REACTION_CXSMILES
|
[Br-].[CH3:2]OC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[CH:30]([CH:32]1[CH2:37][CH2:36][CH:35]([C:38]([O:40][CH3:41])=[O:39])[CH2:34][CH2:33]1)=O.O>O1CCCC1>[CH:30]([CH:32]1[CH2:37][CH2:36][CH:35]([C:38]([O:40][CH3:41])=[O:39])[CH2:34][CH2:33]1)=[CH2:2] |f:0.1,2.3|
|
Name
|
|
Quantity
|
297.4 g
|
Type
|
reactant
|
Smiles
|
[Br-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
95.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1CCC(CC1)C(=O)OC
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the resulting solution was added dropwise at −6 to 4° C. over 50 minutes
|
Duration
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50 min
|
Type
|
STIRRING
|
Details
|
After stirring at 0 to 4° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
The solvent of the reaction mixture was distilled off under reduced pressure and 500 mL of hexane
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed again with 500 mL of hexane
|
Type
|
WASH
|
Details
|
the mixture was washed in turn with a mixed solution of methanol and water (1:1), water, and saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 81.2 g of an oily substance
|
Type
|
DISTILLATION
|
Details
|
The oily substance was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 57.3 g of methyl 4-vinylclohexanecarboxylate
|
Type
|
ADDITION
|
Details
|
a mixture of a cis isomer
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(=C)C1CCC(CC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |